

# Measuring the Binding Affinity of 3-Hydroxybenzamide: Application Notes and Protocols

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## Compound of Interest

Compound Name: **3-Hydroxybenzamide**

Cat. No.: **B181210**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the binding affinity of **3-hydroxybenzamide**, a small molecule of interest in drug discovery, to its potential protein targets. **3-Hydroxybenzamide** and its derivatives have been investigated as inhibitors of enzymes such as Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), which are critical targets in cancer therapy.<sup>[1][2][3]</sup> Accurate determination of binding affinity is essential for understanding the potency and mechanism of action of such compounds.

This document outlines three widely used biophysical techniques for quantifying molecular interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Each section includes the theoretical principles, detailed experimental protocols, and data analysis guidelines.

## Data Presentation: Quantitative Binding Affinity of Benzamide Derivatives

While specific binding affinity data for **3-hydroxybenzamide** is not readily available in the public domain, the following tables summarize representative binding affinities for structurally related benzamide derivatives against PARP and HDAC enzymes. This data serves as a reference for expected affinity ranges and for designing experiments.

Table 1: Binding Affinity of Benzamide Derivatives to PARP1

Compound	Technique	Kd (nM)	IC50 (nM)	Reference
3-Aminobenzamide	Colorimetric Assay	-	~300	[4]
Olaparib	Cell-free Assay	-	5	
Rucaparib	Cell-free Assay	-	0.2-0.3	
Talazoparib	Cell-free Assay	-	0.57	[4]

Note: 3-Aminobenzamide is a structural analog of **3-hydroxybenzamide** and a known PARP inhibitor.

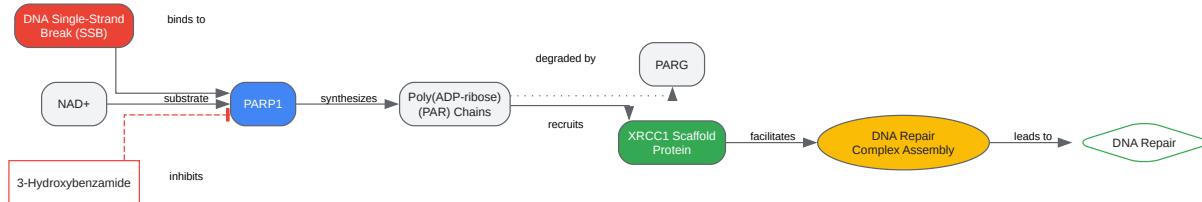
Table 2: Binding Affinity of N-Hydroxybenzamide Derivatives to HDACs

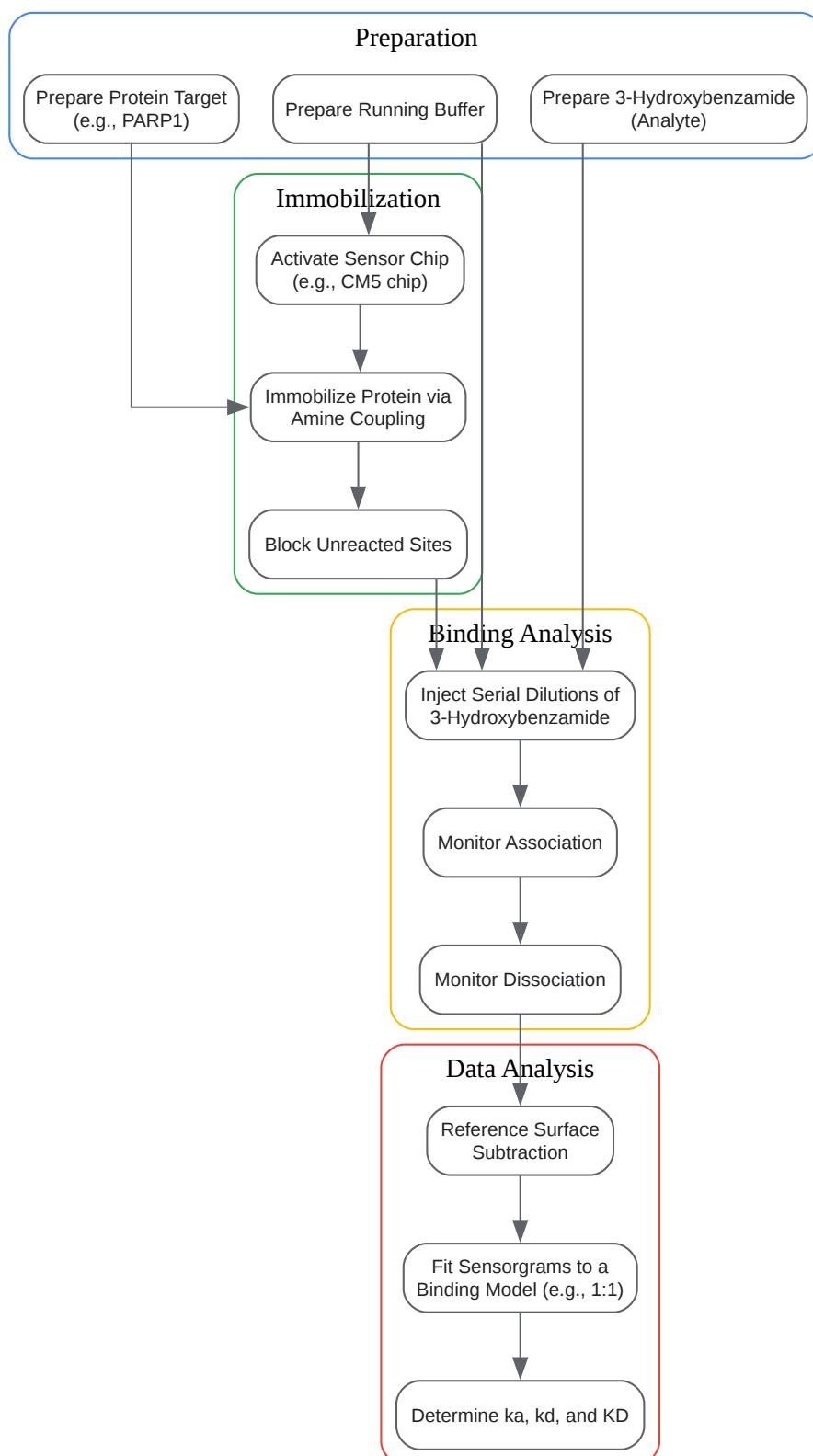
Compound	Target HDAC	IC50 (μM)	Reference
N-Hydroxybenzamide Derivative 1	HDAC1	0.65	[5]
N-Hydroxybenzamide Derivative 2	HDAC2	0.78	[5]
N-Hydroxybenzamide Derivative 3	HDAC3	1.70	[5]
N-Hydroxy-3-[6-(hydroxyamino)-6-oxohexyloxy]benzamide	HDAC1	2.96	[6]

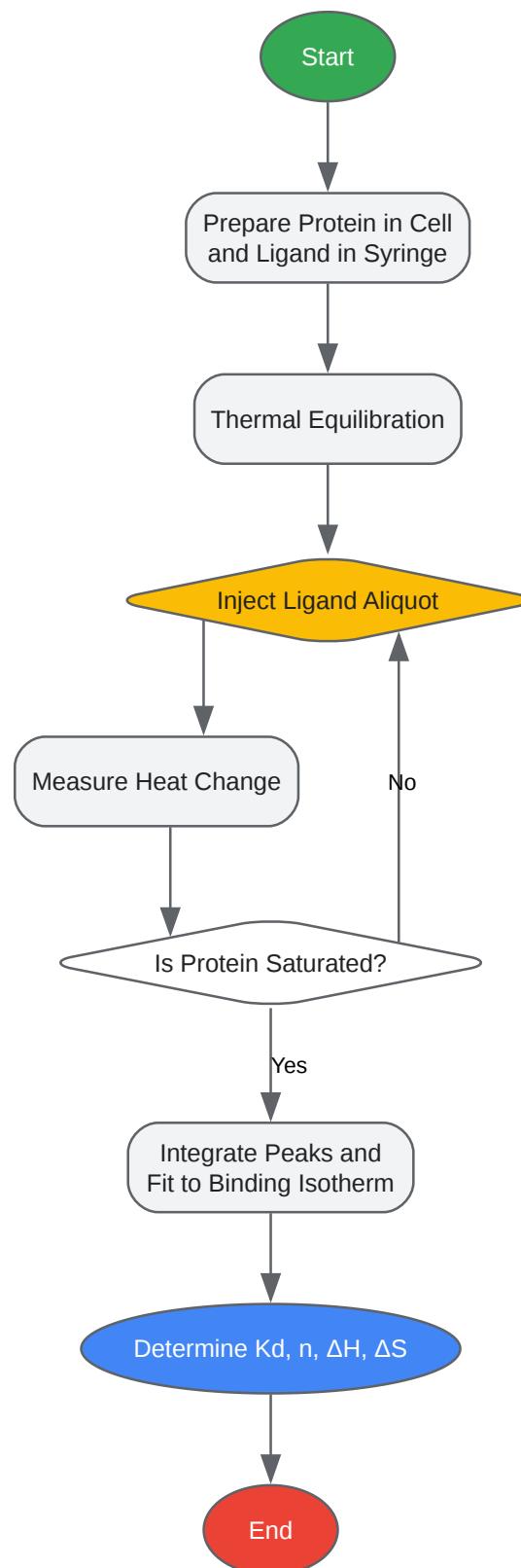
Note: N-Hydroxybenzamides are a class of compounds known to inhibit HDACs, and their binding characteristics can provide insights for studying **3-hydroxybenzamide**.

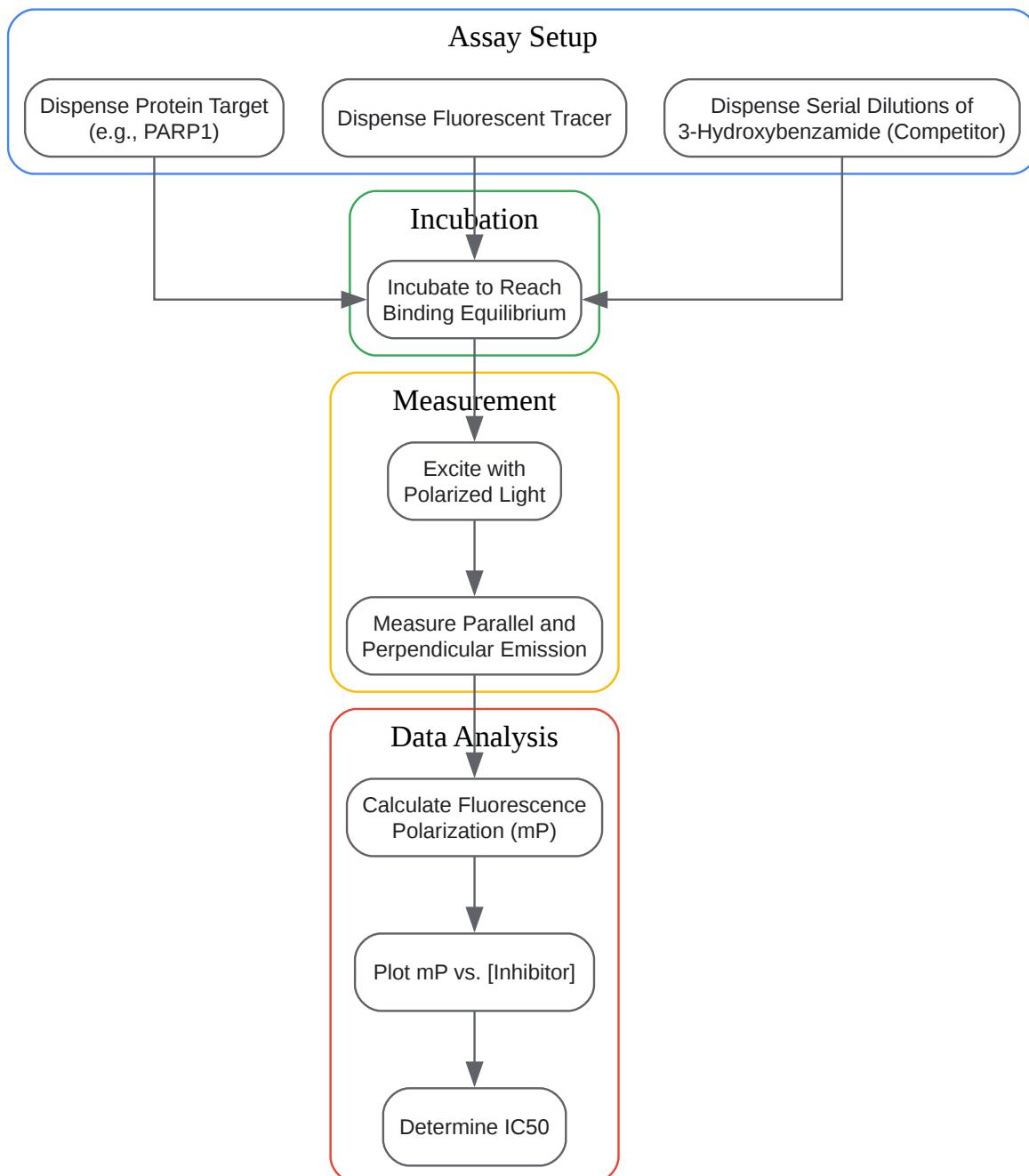
# Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

**3-Hydroxybenzamide** is a known inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks (SSBs). Understanding this pathway provides context for the functional relevance of measuring binding affinity.







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## References

- 1. Potent histone deacetylase inhibitors: N-hydroxybenzamides with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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